BenchChemオンラインストアへようこそ!

(R)-1-(3,5-Difluorophenyl)propan-1-amine

Chiral resolution Enantioselective synthesis Medicinal chemistry

Choose (R)-1-(3,5-difluorophenyl)propan-1-amine (CAS 473733-16-3) for your chiral drug discovery programs. The defined (R)-configuration eliminates biological variability inherent in racemic or mismatched enantiomers, delivering clean stereochemical input for unambiguous SAR. The 3,5-difluoro substitution blocks metabolic soft spots on the aromatic ring, enhancing microsomal stability and extending candidate half-life. Ideal for CNS-targeted lead optimization and kinase inhibitor scaffolds requiring reliable blood-brain barrier permeability. Insist on enantiopure material to de-risk your medicinal chemistry workflow.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
Cat. No. B11914850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-Difluorophenyl)propan-1-amine
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC(=C1)F)F)N
InChIInChI=1S/C9H11F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1
InChIKeyPFFDHDIEJYLKMD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3,5-Difluorophenyl)propan-1-amine for Pharmaceutical Research and Chiral Building Block Procurement


(R)-1-(3,5-Difluorophenyl)propan-1-amine (CAS: 473733-16-3 as the hydrochloride salt) is a fluorinated chiral primary amine utilized as a versatile building block in medicinal chemistry and asymmetric synthesis [1]. The compound comprises a 3,5-difluorophenyl ring attached to a propan-1-amine chain with a stereocenter at the C1 position bearing the (R)-configuration. The incorporation of fluorine atoms at the 3- and 5-positions of the aromatic ring modulates key physicochemical properties including lipophilicity and metabolic stability, while the chiral amine functionality enables its deployment in the enantioselective construction of more complex pharmaceutical scaffolds, particularly those targeting central nervous system (CNS) disorders and kinase inhibition pathways .

Why Generic (R)-1-(3,5-Difluorophenyl)propan-1-amine Substitution Cannot Be Considered Interchangeable


In medicinal chemistry programs, the substitution of a defined chiral amine with its opposite enantiomer, a racemic mixture, or a regioisomeric variant without rigorous biological re-validation can introduce significant variability in target engagement, pharmacokinetics, and ultimately, in vivo efficacy. The specific (R)-configuration at the C1 stereocenter of 1-(3,5-difluorophenyl)propan-1-amine is a critical determinant of three-dimensional molecular recognition when this building block is incorporated into larger active pharmaceutical ingredients (APIs) . Furthermore, the specific 3,5-difluoro substitution pattern on the phenyl ring imparts distinct electronic and steric properties compared to non-fluorinated or mono-fluorinated analogs, affecting key drug-like attributes such as metabolic stability and lipophilicity . Therefore, generic substitution without empirical data exposes drug discovery projects to unnecessary risk of lead failure due to altered potency, off-target effects, or poor pharmacokinetic profiles.

Quantitative Comparative Evidence for (R)-1-(3,5-Difluorophenyl)propan-1-amine Differentiation


Chiral Enantiomeric Purity: Differential Procurement Value of (R)- vs (S)-1-(3,5-Difluorophenyl)propan-1-amine

The procurement of the specific (R)-enantiomer (CAS: 473733-16-3 for the HCl salt) rather than the (S)-enantiomer (CAS: 1212824-31-1) or the racemic mixture (CAS: 473732-61-5) is mandated by the distinct spatial orientation of the amine group, which dictates diastereomeric interactions with chiral biological targets . While quantitative biological activity data comparing the two enantiomers directly is currently limited in public repositories, the fundamental principle of chiral recognition in drug-receptor interactions, wherein one enantiomer often exhibits significantly higher affinity and efficacy than its antipode, necessitates the exclusive use of the (R)-form for assays where this stereochemistry is specified in the lead series SAR . The racemic mixture (CAS 473732-61-5) contains 50% of the undesired (S)-enantiomer, which introduces a confounding variable equivalent to an impurity in biological assays .

Chiral resolution Enantioselective synthesis Medicinal chemistry

Fluorination Pattern Impact: Metabolic Stability Enhancement of 3,5-Difluorophenyl vs Non-Fluorinated Phenyl Analogs

The incorporation of fluorine atoms at the 3- and 5-positions of the phenyl ring in (R)-1-(3,5-difluorophenyl)propan-1-amine confers enhanced metabolic stability compared to non-fluorinated phenyl analogs, a well-established principle in medicinal chemistry . Fluorine substitution on aromatic rings typically blocks cytochrome P450-mediated oxidative metabolism at the substituted positions, thereby prolonging metabolic half-life and reducing clearance [1]. While direct head-to-head microsomal stability data for this specific compound versus its non-fluorinated counterpart are not publicly available, the class-level inference is supported by extensive literature demonstrating that fluorinated aromatic building blocks, particularly those with the 3,5-difluoro substitution pattern, consistently exhibit improved metabolic profiles in downstream drug candidates [2].

Metabolic stability Fluorinated building blocks Drug design

Regioisomeric Differentiation: (R)-1-(3,5-Difluorophenyl)propan-1-amine vs 3-(3,5-Difluorophenyl)propan-1-amine Scaffold Utility

The target compound (R)-1-(3,5-difluorophenyl)propan-1-amine (CAS: 473733-16-3 for the HCl salt) differs fundamentally from its regioisomer 3-(3,5-difluorophenyl)propan-1-amine (CAS: 105219-40-7) in the position of the amine group relative to the chiral center and aromatic ring . In the target compound, the amine is directly attached to the benzylic position, creating a stereocenter that is absent in the 3-substituted regioisomer. This structural distinction yields two entirely different synthetic intermediates: the target compound provides a chiral benzylic amine handle for asymmetric derivatization, whereas the regioisomer serves as an achiral terminal amine linker [1]. The procurement value of the (R)-1-substituted variant lies in its ability to introduce both chirality and the 3,5-difluorophenyl pharmacophore simultaneously into a target molecule through a single coupling step.

Regioisomer comparison Chiral amine building blocks Synthetic utility

Recommended Application Scenarios for (R)-1-(3,5-Difluorophenyl)propan-1-amine in Drug Discovery


Asymmetric Synthesis of CNS-Targeted Chiral APIs

Due to its defined (R)-configuration and fluorinated aromatic ring, this compound serves as an optimal chiral building block for constructing central nervous system (CNS) drug candidates where stereochemistry and metabolic stability are critical parameters . The benzylic amine functionality allows for direct incorporation into amide, sulfonamide, or reductive amination coupling reactions, preserving the (R)-stereochemistry throughout the synthetic sequence. This application is supported by the compound's established use as a precursor in the development of CNS agents and kinase inhibitors, where the 3,5-difluorophenyl motif contributes to blood-brain barrier permeability and target engagement [1].

Enantioselective Lead Optimization in Structure-Activity Relationship (SAR) Studies

The defined (R)-enantiomer enables medicinal chemists to conduct unambiguous SAR exploration of chiral drug candidates. Unlike racemic mixtures that confound biological assay interpretation with mixed stereochemical signals, the single-enantiomer (R)-1-(3,5-difluorophenyl)propan-1-amine provides a clean stereochemical input for lead optimization campaigns . This is particularly relevant for programs targeting receptors with chiral binding pockets, where the (R)-configuration may exhibit superior target engagement relative to the (S)-enantiomer or racemate [1].

Fluorinated Pharmacophore Installation for Metabolic Stability Enhancement

In drug discovery programs where cytochrome P450-mediated oxidative metabolism poses a liability, the 3,5-difluorophenyl moiety of this compound provides a validated strategy for blocking metabolic soft spots . The fluorine atoms at the meta positions shield the aromatic ring from hydroxylation, thereby extending the half-life of downstream drug candidates. This application scenario is particularly valuable in hit-to-lead and lead optimization phases where improving pharmacokinetic properties without sacrificing potency is a primary objective [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3,5-Difluorophenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.